REACTION_CXSMILES
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Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([S:8]([NH2:11])(=[O:10])=[O:9])[CH2:4][CH2:3]1.Cl[C:13]1[N:18]=[CH:17][C:16]([B:19]([OH:21])[OH:20])=[CH:15][N:14]=1>>[S:8]([CH:5]1[CH2:6][CH2:7][N:2]([C:13]2[N:18]=[CH:17][C:16]([B:19]([OH:21])[OH:20])=[CH:15][N:14]=2)[CH2:3][CH2:4]1)(=[O:10])(=[O:9])[NH2:11] |f:0.1|
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Name
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|
Quantity
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1.27 g
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Type
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reactant
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Smiles
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Cl.N1CCC(CC1)S(=O)(=O)N
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=N1)B(O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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S(N)(=O)(=O)C1CCN(CC1)C1=NC=C(C=N1)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |